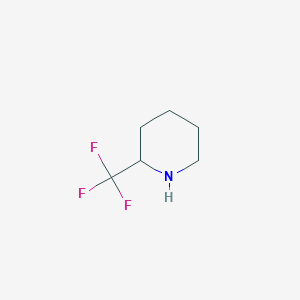

2-(Trifluoromethyl)piperidine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(trifluoromethyl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10F3N/c7-6(8,9)5-3-1-2-4-10-5/h5,10H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAXDEFXCCITWEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70460430 | |

| Record name | 2-(trifluoromethyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70460430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

154630-93-0 | |

| Record name | 2-(trifluoromethyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70460430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(trifluoromethyl)piperidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Synthesis of 2-(Trifluoromethyl)piperidine from Pipecolic Acid: From Classical Methods to Modern Catalytic Strategies

Abstract

The 2-(trifluoromethyl)piperidine scaffold is a privileged structural motif in contemporary medicinal chemistry, conferring advantageous physicochemical properties such as enhanced metabolic stability and lipophilicity to bioactive molecules.[1][2] Pipecolic acid, a naturally occurring and readily available chiral α-amino acid, serves as an attractive starting material for the synthesis of this valuable building block.[3] This guide provides an in-depth technical overview of the synthetic transformations required to convert pipecolic acid into this compound. We will traverse the historical context of direct deoxofluorination and delve into modern, milder, and more efficient catalytic strategies, primarily focusing on decarboxylative trifluoromethylation. This document is intended for researchers, medicinal chemists, and process development professionals, offering both theoretical grounding and practical, actionable protocols.

Introduction: The Strategic Importance of the this compound Moiety

The strategic incorporation of fluorine into drug candidates is a cornerstone of modern pharmaceutical design. The trifluoromethyl (CF₃) group, in particular, is frequently employed as a bioisostere for methyl or chloro groups.[1] Its strong electron-withdrawing nature and high lipophilicity can profoundly influence a molecule's pKa, binding affinity, membrane permeability, and resistance to oxidative metabolism.[1][2] When appended to the piperidine ring—one of the most prevalent N-heterocycles in FDA-approved drugs—the resulting this compound structure becomes a highly sought-after building block for novel therapeutics.[4][5]

Pipecolic acid, the six-membered ring homolog of proline, presents a logical and cost-effective chiral pool starting material for this target.[3][6] The primary synthetic challenge lies in the efficient and selective conversion of the C2-carboxylic acid functionality into a trifluoromethyl group.

Retrosynthetic Analysis

A logical retrosynthetic disconnection of the target molecule, this compound, reveals the key transformation: the substitution of the carboxylic acid group on pipecolic acid with a trifluoromethyl group. This immediately suggests two primary forward-synthetic approaches: direct conversion of the carboxylic acid or a decarboxylative functionalization.

Caption: Retrosynthetic analysis of this compound.

Synthetic Strategies and Methodologies

Pathway I: Direct Deoxofluorination of Pipecolic Acid

The most direct conceptual route involves the replacement of the carboxyl oxygen atoms with fluorine. This transformation, known as deoxofluorination, is historically significant but presents considerable practical challenges.

Causality and Mechanistic Insight: The first reported synthesis of this compound from pipecolic acid was accomplished by Raash in 1962 using sulfur tetrafluoride (SF₄).[1] SF₄ is a highly reactive and hazardous gas that serves as a potent deoxofluorinating agent. The reaction proceeds by converting the carboxylic acid into an acyl fluoride intermediate, which then undergoes further fluorination under harsh conditions to yield the trifluoromethyl group. The presence of hydrogen fluoride (HF) is often required as a catalyst.

Limitations and Trustworthiness: While this method is direct, its trustworthiness in a modern laboratory setting is low due to several factors:

-

Harsh Conditions: The reaction requires high temperatures (e.g., 120 °C) and specialized high-pressure equipment (autoclaves) to handle the gaseous SF₄ and corrosive HF.[1][7]

-

Low Yield: The original reported yield for this transformation was a mere 9.6%.[1]

-

Safety Hazards: SF₄ is extremely toxic and corrosive, and HF is a highly dangerous contact poison.

-

Poor Substrate Scope: The aggressive nature of the reagents precludes their use with sensitive functional groups.

Due to these significant drawbacks, this method is now largely of historical interest and has been superseded by more efficient and safer technologies.

Experimental Protocol (Historical Reference): Disclaimer: This protocol is provided for informational purposes only and requires specialized equipment and extreme caution.

-

The sodium salt of pipecolic acid (1) is placed in a stainless steel autoclave.[1]

-

Anhydrous hydrogen fluoride (HF) is added as a solvent and catalyst.[1]

-

Sulfur tetrafluoride (SF₄) is condensed into the vessel.[1][7]

-

The autoclave is sealed and heated to 120 °C for several hours.[1]

-

After cooling, the excess pressure is carefully vented through a basic scrubber.

-

The reaction mixture is cautiously quenched with ice water and neutralized with a strong base (e.g., NaOH).

-

The product, this compound (2), is extracted with an organic solvent and purified by distillation.[7]

Pathway II: Decarboxylative Trifluoromethylation

Modern synthetic chemistry has pivoted towards catalytic, radical-based methods that operate under significantly milder conditions. Decarboxylative trifluoromethylation has emerged as a powerful strategy, leveraging the carboxylic acid as a "handle" that can be removed and replaced by a CF₃ group.[8][9][10][11]

Causality and Mechanistic Insight: These reactions typically proceed through a radical mechanism. The carboxylic acid is first converted into a reactive intermediate that can undergo single-electron oxidation. This oxidation event triggers decarboxylation, generating an α-amino alkyl radical at the C2 position of the piperidine ring. This nucleophilic radical is then rapidly trapped by a trifluoromethyl radical source to form the final product. Photoredox catalysis is particularly well-suited for initiating this process.[12][13][14]

Caption: Simplified photoredox cycle for decarboxylative trifluoromethylation.

Authoritative Grounding & Key Reagents: The success of this strategy hinges on the selection of an appropriate photocatalyst and a trifluoromethyl source.

-

Photocatalysts: Iridium complexes like fac-[Ir(ppy)₃] and ruthenium complexes such as [Ru(bpy)₃]²⁺ are commonly used due to their favorable redox potentials and long-lived excited states.[14][15][16]

-

Trifluoromethyl Sources: A variety of reagents can serve as the CF₃ source.

-

Electrophilic/Radical Sources: Togni reagents (hypervalent iodine compounds) and Umemoto reagents (S-(trifluoromethyl)dibenzothiophenium salts) are effective radical precursors upon single-electron reduction.[17][18]

-

Other Sources: Triflyl chloride (CF₃SO₂Cl) and the Langlois reagent (CF₃SO₂Na) are also widely used, often in combination with an oxidant or reductant to generate the CF₃ radical.[14][19]

-

Experimental Protocol (Representative Photoredox Method): This is a generalized, self-validating protocol based on established literature principles for decarboxylative trifluoromethylation.[9][10][20]

-

Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add pipecolic acid (1.0 equiv), the photocatalyst (e.g., fac-[Ir(ppy)₃], 1-2 mol%), and the trifluoromethyl source (e.g., Togni's reagent II, 1.5 equiv).

-

Solvent and Base: Add a suitable solvent (e.g., a mixture of DMSO and water) and a mild organic base (e.g., triethylamine, 2.0 equiv) to deprotonate the carboxylic acid and the piperidine nitrogen if it is not protected. Causality: The formation of the carboxylate salt is crucial for the subsequent single-electron oxidation.

-

Degassing: Seal the tube and degas the reaction mixture by subjecting it to three cycles of freeze-pump-thaw. Trustworthiness: Removal of oxygen is critical as it can quench the excited state of the photocatalyst or react with radical intermediates, leading to side products and lower yields.

-

Irradiation: Place the reaction vessel approximately 5-10 cm from a visible light source (e.g., a blue LED lamp, 40 W) and stir vigorously at room temperature. Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).

-

Workup: Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to afford the pure this compound.

Comparative Analysis of Synthetic Routes

| Feature | Pathway I: Direct Deoxofluorination | Pathway II: Photoredox Decarboxylative Trifluoromethylation |

| Key Reagent | Sulfur Tetrafluoride (SF₄)[1][7] | Photocatalyst (Ir/Ru), CF₃ Source (Togni/Umemoto)[14][16][18] |

| Reaction Conditions | High Temperature (120 °C), High Pressure[1] | Room Temperature, Ambient Pressure[14] |

| Typical Yield | Very Low (~10%)[1] | Moderate to High (Can exceed 70%)[9][10] |

| Safety Profile | Extremely Hazardous (Toxic, Corrosive Gas) | Generally Safe (Requires standard lab precautions) |

| Functional Group Tolerance | Very Poor | Excellent[9][10] |

| Stereochemistry | Racemization is likely under harsh conditions | Retention of stereochemistry at other centers is typical |

| Primary Application | Historical significance | Modern drug discovery, late-stage functionalization |

Conclusion and Future Outlook

The synthesis of this compound from pipecolic acid exemplifies the evolution of synthetic organic chemistry. The journey from the hazardous and low-yielding direct fluorination with SF₄ to the mild, efficient, and highly functional-group-tolerant photoredox-catalyzed decarboxylative methods underscores the power of modern catalysis.[1][9][10] For researchers and drug development professionals, the decarboxylative strategy represents a robust and reliable platform for accessing this critical building block. Future advancements will likely focus on developing even more cost-effective and sustainable catalysts and trifluoromethylating agents, potentially leveraging electrochemistry or earth-abundant metal catalysts to further enhance the green credentials of this important transformation.[21][22][23][24][25]

References

- Synthesis of 2-trifluoromethyl piperidine from pipecolic acid. ResearchGate.

- Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines. ACS Catalysis.

- Synthesis of α,γ-Chiral Trifluoromethylated Amines through the Stereospecific Isomerization of α-Chiral Allylic Amines. Organic Letters.

- Synthesis of α,γ-Chiral Trifluoromethylated Amines through the Stereospecific Isomerization of α-Chiral Allylic Amines. National Center for Biotechnology Information.

- Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines. National Center for Biotechnology Information.

- Economical and Practical Strategies for Synthesis of a-Trifluoromethylated Amines. ResearchGate.

- Synthesis of Substituted α-Trifluoromethyl Piperidinic Derivatives. MDPI.

- Commonly utilized trifluoromethylation reagents. ResearchGate.

- Synthesis of 2-trifluoromethylated piperidines and azepanes. ScienceOpen.

- Trifluoromethylation. Wikipedia.

- Synthesis of α-trifluoromethyl carboxylic acids, esters and amides. Organic Chemistry Portal.

- Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective. Beilstein Journal of Organic Chemistry.

- Preparation method of trifluoromethyl piperidine compounds. Google Patents.

- Enantioselective synthesis of trifluoromethyl substituted piperidines with multiple stereogenic centers via hydrogenation of pyridinium hydrochlorides. Royal Society of Chemistry.

- Selective synthesis of functionalized trifluoromethylated pyrrolidines, piperidines, and azepanes starting from 1-tosyl-2-(trifluoromethyl)aziridine. PubMed.

- Silver-Catalyzed Decarboxylative Trifluoromethylation of Aliphatic Carboxylic Acids. Organic Chemistry Portal.

- Decarboxylative Trifluoromethylation of Aliphatic Carboxylic Acids. SciSpace.

- Visible light photoredox catalysis in trifluoromethylation reactions. ResearchGate.

- A flow electrochemistry‐enabled synthesis of 2‐substituted N‐(methyl‐d)piperidines. National Center for Biotechnology Information.

- Visible-Light Photoredox Catalysis for the Synthesis of Fluorinated Aromatic Compounds. MDPI.

- (PDF) Principles and Applications of Photoredox Catalysis:Trifluoromethylation and Beyond. ResearchGate.

- Decarboxylative Trifluoromethylation of Aliphatic Carboxylic Acids. PubMed.

- Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis. National Center for Biotechnology Information.

- Synthetic route for the synthesis of trifluoromethyl containing piperidines. ResearchGate.

- Electrochemical Ring-Opening Reaction of Piperidine-Containing Peptides. Synfacts.

- Pipecolic acid. Wikipedia.

- Decarboxylative Trifluoromethylation of Aliphatic Carboxylic Acids. Scite.

- Decarboxylative Trifluoromethylation of Aliphatic Carboxylic Acids. Semantic Scholar.

- Direct C-H Trifluoromethylation of Glycals by Photoredox Catalysis. PubMed.

- Synthesis of piperidine and pyrrolidine derivatives by electroreductive cyclization of imine with terminal dihaloalkanes in a flow microreactor. National Center for Biotechnology Information.

- Diastereoselective synthesis of new zwitterionic bicyclic lactams, scaffolds for construction of 2-substituted-4-hydroxy piperidine and its pipecolic acid derivatives. National Center for Biotechnology Information.

- A flow electrochemistry-enabled synthesis of 2-substituted N-(methyl-d)piperidines. University of Southampton ePrints.

- Pipecolic Acid, an Endogenous Mediator of Defense Amplification and Priming, Is a Critical Regulator of Inducible Plant Immunity. National Center for Biotechnology Information.

- A flow electrochemistry-enabled synthesis of 2-substituted N-(methyl-d)piperidines. Spiral, Imperial College London.

- Uptake of piperidine and pipecolic acid by synaptosomes from mouse brain. PubMed.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Synthesis of 2-trifluoromethylated piperidines and azepanes – ScienceOpen [scienceopen.com]

- 3. Pipecolic acid - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Diastereoselective synthesis of new zwitterionic bicyclic lactams, scaffolds for construction of 2-substituted-4-hydroxy piperidine and its pipecolic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pipecolic Acid, an Endogenous Mediator of Defense Amplification and Priming, Is a Critical Regulator of Inducible Plant Immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CN102603611B - Preparation method of trifluoromethyl piperidine compounds - Google Patents [patents.google.com]

- 8. Silver-Catalyzed Decarboxylative Trifluoromethylation of Aliphatic Carboxylic Acids [organic-chemistry.org]

- 9. scispace.com [scispace.com]

- 10. Decarboxylative Trifluoromethylation of Aliphatic Carboxylic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. scite.ai [scite.ai]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Direct C-H Trifluoromethylation of Glycals by Photoredox Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Trifluoromethylation - Wikipedia [en.wikipedia.org]

- 18. BJOC - Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective [beilstein-journals.org]

- 19. researchgate.net [researchgate.net]

- 20. Decarboxylative Trifluoromethylation of Aliphatic Carboxylic Acids. | Semantic Scholar [semanticscholar.org]

- 21. A flow electrochemistry‐enabled synthesis of 2‐substituted N‐(methyl‐d)piperidines - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 23. Synthesis of piperidine and pyrrolidine derivatives by electroreductive cyclization of imine with terminal dihaloalkanes in a flow microreactor - PMC [pmc.ncbi.nlm.nih.gov]

- 24. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 25. spiral.imperial.ac.uk [spiral.imperial.ac.uk]

The Strategic Incorporation of the Trifluoromethyl Group in Piperidine Scaffolds: A Guide to Synthesis and Application

Abstract

The piperidine motif is a cornerstone of medicinal chemistry, present in a vast number of pharmaceuticals and natural products.[1][2][3][4] The strategic introduction of a trifluoromethyl (CF3) group, particularly at the 2-position, can profoundly enhance the pharmacological properties of these molecules.[5][6] This guide provides an in-depth technical exploration of the discovery and synthesis of novel 2-(trifluoromethyl)piperidine derivatives, intended for researchers, scientists, and professionals in drug development. We will delve into the rationale behind various synthetic strategies, provide detailed experimental protocols, and discuss the transformative potential of these compounds in modern medicine.

The Power of Trifluoromethylation in Piperidine Chemistry

The introduction of a trifluoromethyl group into a piperidine ring is not a trivial modification; it is a strategic decision rooted in the unique physicochemical properties of fluorine. The high electronegativity of fluorine atoms in the CF3 group imparts a strong electron-withdrawing effect, which can significantly alter the pKa of the piperidine nitrogen. This modulation of basicity can be critical for optimizing drug-receptor interactions and improving pharmacokinetic profiles.

Furthermore, the CF3 group is known to enhance metabolic stability by blocking sites susceptible to oxidative metabolism.[7] Its lipophilicity can also improve membrane permeability and bioavailability, crucial parameters in the journey of a drug from administration to its target.[6][7][8] These combined effects make this compound derivatives highly sought-after scaffolds in the design of next-generation therapeutics.[5][9]

Navigating the Synthetic Landscape: Key Strategies for this compound Synthesis

The synthesis of 2-(trifluoromethyl)piperidines presents unique challenges due to the electronic properties and steric bulk of the CF3 group. Over the years, chemists have developed a diverse toolbox of synthetic methodologies to access these valuable compounds. This section will explore the most significant and innovative approaches, elucidating the rationale behind each strategy.

From Pyridines to Piperidines: The Reductive Approach

One of the most direct routes to substituted piperidines is the reduction of the corresponding pyridine precursors. The strong electron-withdrawing nature of the trifluoromethyl group can increase the reactivity of the pyridine ring, making hydrogenation more facile.[10]

Experimental Protocol: Asymmetric Hydrogenation of 2-(Trifluoromethyl)pyridinium Salts [10]

This protocol describes the iridium-catalyzed asymmetric hydrogenation of a 2-(trifluoromethyl)pyridinium salt to yield an enantioenriched this compound.

-

Preparation of the Pyridinium Salt: To a solution of the substituted 2-(trifluoromethyl)pyridine (1.0 mmol) in dichloromethane (5.0 mL), add hydrochloric acid (1.2 mmol, 1.2 mL of a 1.0 M solution in diethyl ether) dropwise at 0 °C. Stir the mixture for 1 hour at room temperature. The resulting precipitate is collected by filtration, washed with cold diethyl ether, and dried under vacuum to yield the pyridinium hydrochloride salt.

-

Asymmetric Hydrogenation: In a glovebox, a high-pressure autoclave is charged with the pyridinium hydrochloride salt (0.5 mmol), an iridium catalyst such as [Ir(COD)Cl]2 (0.01 mmol), and a chiral phosphine ligand (e.g., (R)-BINAP, 0.012 mmol) in a degassed solvent like methanol (5.0 mL).

-

The autoclave is sealed, removed from the glovebox, and pressurized with hydrogen gas to 800 psi.

-

The reaction mixture is stirred at 25 °C for 36 hours.

-

After carefully releasing the hydrogen pressure, triethylamine (0.6 mmol) is added to the reaction mixture to neutralize the hydrochloride salt, and the mixture is stirred for 30 minutes.

-

The solvent is removed under reduced pressure, and the residue is purified by silica gel column chromatography (petroleum ether-ethyl acetate) to afford the desired chiral this compound.

Caption: Workflow for the asymmetric hydrogenation of 2-(trifluoromethyl)pyridines.

Building from Acyclic Precursors: Cyclization Strategies

Intramolecular cyclization reactions of appropriately functionalized acyclic amines offer a powerful and versatile approach to constructing the piperidine ring. These methods allow for the introduction of diverse substituents and stereochemical control.

The intramolecular aza-Michael addition of an amine to an α,β-unsaturated ketone is a highly effective method for the diastereoselective synthesis of 2-(trifluoromethyl)piperidines.[11]

Caption: Aza-Michael addition for piperidine synthesis.

The intramolecular Mannich reaction provides another elegant route to functionalized 2-(trifluoromethyl)piperidines. This reaction involves the cyclization of an amino-aldehyde or amino-ketone, often generated in situ.[12]

Ring Expansion and Rearrangement Strategies

Innovative ring expansion strategies have emerged as a powerful tool for the synthesis of 2-(trifluoromethyl)piperidines, often starting from more readily available smaller ring systems like pyrrolidines.[5] These methods can provide access to unique substitution patterns that are difficult to achieve through other routes.

Biological Significance and Therapeutic Potential

The unique properties conferred by the 2-trifluoromethyl group have led to the exploration of these derivatives in a wide range of therapeutic areas. They serve as crucial building blocks in the synthesis of pharmaceuticals targeting neurological disorders, and have also found applications in the development of agrochemicals.[9] The presence of the trifluoromethyl group can lead to compounds with dual inhibitory activity against important biological targets.

| Compound Class | Therapeutic Target/Application | Key Advantages of CF3 Group | Reference |

| Piperidine Derivatives | Dual inhibitors of tyrosinase and pancreatic lipase | Enhanced binding affinity and metabolic stability | [1] |

| Trifluoromethylpyridine Piperazine Derivatives | Plant activators with antiviral activity | Improved systemic acquired resistance | [13] |

| Substituted Piperidines | General drug discovery | Increased oral bioavailability and reduced clearance | [8] |

| (R)-2-(Trifluoromethyl)piperidine | Intermediate for pharmaceuticals and agrochemicals | Enhanced reactivity and stability | [9] |

Future Directions and Outlook

The field of this compound synthesis is continually evolving, with a strong emphasis on developing more efficient, stereoselective, and environmentally friendly methodologies. The use of photoredox catalysis and other light-driven methods is a promising new frontier for the introduction of trifluoromethyl groups into complex molecules under mild conditions.[14] As our understanding of the intricate interplay between molecular structure and biological function deepens, we can expect to see the emergence of novel this compound derivatives with unprecedented therapeutic potential.

References

- Synthesis of Substituted α-Trifluoromethyl Piperidinic Deriv

- Synthesis of 2-trifluoromethylated piperidines and azepanes. ScienceOpen. [Link]

- Novel trifluoromethylpyridine piperazine derivatives as potential plant activators. Frontiers in Plant Science. [Link]

- Enantioselective synthesis of trifluoromethyl substituted piperidines with multiple stereogenic centers via hydrogenation of pyridinium hydrochlorides. RSC Publishing. [Link]

- Structure of trifluoromethyl piperidine derivative.

- Synthesis of 2-trifluoromethyl piperidine from pipecolic acid.

- Facile Synthesis of Substituted Trifluoromethyl Piperidines with Diversifying Functionalization. Bentham Science Publishers. [Link]

- Asymmetric synthesis of trifluoromethylated piperidines.

- Synthetic route for the synthesis of trifluoromethyl containing piperidines.

- Asymmetric Synthesis of Chiral, Nonracemic Trifluoromethyl-Substituted Piperidines and Decahydroquinolines. Journal of the American Chemical Society. [Link]

- This compound hydrochloride. LookChem. [Link]

- Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks. Organic & Biomolecular Chemistry. [Link]

- Selective Synthesis of Functionalized Trifluoromethylated Pyrrolidines, Piperidines, and Azepanes Starting from 1-Tosyl-2-(trifluoromethyl)aziridine.

- Asymmetric Synthesis of (Trifluoromethyl)piperidines: Preparation of Highly Enantioenriched α′-(Trifluoromethyl)pipecolic Acids.

- Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry, Section A. [Link]

- Asymmetric Synthesis of Chiral, Nonracemic Trifluoromethyl-Substituted Piperidines and Decahydroquinolines. DeepDyve. [Link]

- Recent advances in light-driven synthesis of complex trifluoromethylated aliphatic amines and derivatives.

- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. ajchem-a.com [ajchem-a.com]

- 4. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scienceopen.com [scienceopen.com]

- 6. Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. chemimpex.com [chemimpex.com]

- 10. Enantioselective synthesis of trifluoromethyl substituted piperidines with multiple stereogenic centers via hydrogenation of pyridinium hydrochlorides ... - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/C5QO00069F [pubs.rsc.org]

- 11. mdpi.com [mdpi.com]

- 12. benthamdirect.com [benthamdirect.com]

- 13. Novel trifluoromethylpyridine piperazine derivatives as potential plant activators - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Recent advances in light-driven synthesis of complex trifluoromethylated aliphatic amines and derivatives - Chemical Communications (RSC Publishing) [pubs.rsc.org]

Introduction: The Strategic Importance of Fluorination in Piperidine Scaffolds

An In-Depth Technical Guide to 2-(Trifluoromethyl)piperidine: Properties, Synthesis, and Applications in Drug Discovery

The piperidine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous approved pharmaceuticals. Its saturated, six-membered heterocyclic structure provides a reliable three-dimensional framework for orienting functional groups to interact with biological targets. However, the ever-present challenge in drug discovery is the fine-tuning of physicochemical and pharmacokinetic properties. The introduction of fluorine, particularly as a trifluoromethyl (CF₃) group, has emerged as a powerful strategy to modulate these properties. This compound is a prime exemplar of this approach, merging the robust piperidine framework with the unique electronic effects of the CF₃ group.

The electron-withdrawing nature of the trifluoromethyl group significantly impacts the basicity of the piperidine nitrogen, a critical parameter for drug-receptor interactions and solubility. This modification can lead to improved metabolic stability, enhanced membrane permeability, and altered binding affinities. This guide offers a comprehensive overview of the core chemical properties, synthesis, and practical applications of this compound for researchers and scientists in the field of drug development.

Physicochemical and Spectroscopic Profile

A thorough understanding of the fundamental properties of this compound is essential for its effective application in research and development. These properties are summarized below. The strong electron-withdrawing effect of the trifluoromethyl group is a dominant factor, most notably reducing the basicity of the piperidine nitrogen compared to its non-fluorinated analog.

Table 1: Core Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₆H₁₀F₃N | |

| Molecular Weight | 153.15 g/mol | |

| Boiling Point | 133-134 °C (at 760 mmHg) | |

| Density | 1.156 g/cm³ | |

| pKa | 8.85 (Predicted) | |

| Refractive Index (n²⁰/D) | 1.396 | |

| CAS Number | 68738-93-2 |

Spectroscopic Characterization

-

¹H NMR: The proton NMR spectrum is characterized by complex multiplets for the piperidine ring protons, with the proton at the C2 position showing a distinct shift and coupling due to the adjacent CF₃ group.

-

¹⁹F NMR: A singlet is typically observed in the fluorine NMR spectrum, corresponding to the three equivalent fluorine atoms of the CF₃ group. Its chemical shift is a key identifier.

-

¹³C NMR: The carbon spectrum will show the characteristic shift of the carbon atom attached to the trifluoromethyl group, influenced by the strong electron-withdrawing effect.

-

Mass Spectrometry: The mass spectrum will exhibit a molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.

Synthesis and Manufacturing Considerations

The synthesis of this compound often involves the reduction of the corresponding trifluoromethyl-substituted pyridine or piperidone precursor. A common and scalable approach involves the catalytic hydrogenation of 2-(Trifluoromethyl)pyridine.

Illustrative Synthetic Workflow: Catalytic Hydrogenation

The following diagram outlines a typical workflow for the synthesis of this compound via the hydrogenation of 2-(Trifluoromethyl)pyridine. The choice of catalyst and reaction conditions is critical to achieve high yield and purity, minimizing side reactions.

Caption: Synthetic workflow for this compound.

Experimental Protocol: Catalytic Hydrogenation

-

Reactor Charging: A high-pressure autoclave is charged with 2-(Trifluoromethyl)pyridine, a suitable solvent such as methanol or ethanol, and a heterogeneous catalyst (e.g., 5% Rhodium on Carbon).

-

Inerting: The reactor is sealed and purged several times with nitrogen to remove any oxygen.

-

Hydrogenation: The reactor is then pressurized with hydrogen gas to the desired pressure (typically 50-100 atm). The reaction mixture is heated and stirred vigorously for a period of 12-24 hours, or until hydrogen uptake ceases.

-

Catalyst Removal: After cooling and venting the reactor, the crude reaction mixture is carefully filtered through a pad of celite to remove the solid catalyst.

-

Purification: The solvent is removed from the filtrate under reduced pressure. The resulting crude product is then purified by fractional distillation to yield pure this compound.

Reactivity and Conformational Analysis

The introduction of the trifluoromethyl group at the C2 position has profound effects on both the reactivity and the three-dimensional structure of the piperidine ring.

-

Basicity: The CF₃ group is a strong sigma-electron withdrawing group. This effect significantly reduces the electron density on the piperidine nitrogen, making it less basic (lower pKa) compared to piperidine itself. This modulation of basicity is a key tool for medicinal chemists to optimize drug-receptor interactions and reduce off-target effects.

-

Conformational Preference: The bulky and stereoelectronically demanding CF₃ group influences the conformational equilibrium of the piperidine ring. In the chair conformation, there is a preference for the CF₃ group to occupy the equatorial position to minimize steric hindrance (A-value). This conformational bias can be exploited to create more rigid scaffolds with well-defined vectoral orientations for other substituents, which is highly advantageous in rational drug design.

Applications in Medicinal Chemistry and Drug Discovery

This compound is a valuable building block for the synthesis of complex molecules with potential therapeutic applications. Its incorporation can enhance key drug-like properties:

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF₃ group resistant to metabolic degradation, particularly oxidative metabolism by cytochrome P450 enzymes. This can lead to an improved pharmacokinetic profile and a longer in-vivo half-life of a drug candidate.

-

Lipophilicity: The CF₃ group can increase the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and the blood-brain barrier.

-

Binding Affinity: The unique electronic and steric properties of the CF₃ group can lead to favorable interactions with protein targets, potentially increasing binding affinity and selectivity.

Handling and Safety

This compound is a chemical that should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. It is advisable to wear personal protective equipment, including gloves, safety glasses, and a lab coat. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound represents a strategically important building block in modern medicinal chemistry. The trifluoromethyl group imparts a unique set of properties that can be leveraged to address common challenges in drug discovery, including metabolic instability and non-optimal basicity. A thorough understanding of its synthesis, reactivity, and conformational behavior is crucial for its effective deployment in the design and synthesis of next-generation therapeutics. As the demand for more sophisticated and effective small molecule drugs continues to grow, the utility of fluorinated scaffolds like this compound is set to expand further.

References

- 2-(Trifluoromethyl)

2-(Trifluoromethyl)piperidine molecular structure and conformation

An In-Depth Technical Guide to the Molecular Structure and Conformation of 2-(Trifluoromethyl)piperidine

Abstract

The piperidine ring is a cornerstone of medicinal chemistry, present in a vast array of pharmaceuticals and bioactive molecules. The strategic introduction of a trifluoromethyl (CF₃) group, particularly at the C2 position, profoundly alters the molecule's stereoelectronic properties and conformational landscape. This guide provides a detailed examination of the molecular structure and conformational analysis of this compound. We will dissect the intricate balance of steric and stereoelectronic forces—namely the anomeric effect and steric hindrance—that govern the preference for axial versus equatorial placement of the CF₃ group. This document synthesizes findings from high-level computational studies and extrapolates from experimental data on analogous fluorinated systems to provide a comprehensive framework for researchers, scientists, and drug development professionals. Methodologies for conformational elucidation, including Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography, are detailed, offering practical insights for laboratory application.

The Piperidine Scaffold: A Privileged Structure in Medicinal Chemistry

The six-membered saturated nitrogen heterocycle, piperidine, is a ubiquitous motif in drug discovery. Its prevalence stems from its ability to serve as a versatile scaffold that can be readily functionalized, often conferring favorable pharmacokinetic properties such as improved aqueous solubility and metabolic stability. The non-planar, chair-like conformation of the piperidine ring allows for the precise three-dimensional positioning of substituents, which is critical for specific interactions with biological targets like receptors and enzymes.[1]

The introduction of fluorine-containing groups, especially the highly electronegative and lipophilic trifluoromethyl (CF₃) group, is a well-established strategy to modulate a molecule's metabolic stability, membrane permeability, and binding affinity.[2] When placed at the C2 position, adjacent to the nitrogen heteroatom, the CF₃ group introduces a fascinating conformational puzzle, creating a delicate interplay between stabilizing electronic interactions and destabilizing steric clashes.

Conformational Landscape of this compound

Like cyclohexane, the piperidine ring predominantly adopts a low-energy chair conformation to minimize angular and torsional strain. In this conformation, substituents at each carbon can occupy one of two positions: axial (perpendicular to the general plane of the ring) or equatorial (pointing outwards from the ring's equator). These two chair conformations can interconvert via a process known as ring inversion. For this compound, this results in an equilibrium between two primary conformers: one with the CF₃ group in the axial position and one with it in the equatorial position.

The preferred orientation is dictated by a subtle balance of competing energetic factors.

The Driving Forces: Sterics vs. Stereoelectronics

-

Steric Hindrance: Traditionally, the conformational preference of a substituent is estimated by its A-value, which quantifies the energetic cost of placing it in the sterically more demanding axial position. The CF₃ group is significantly bulkier than a hydrogen atom, leading to unfavorable 1,3-diaxial interactions with axial hydrogens on C4 and C6. This steric repulsion strongly favors the conformer where the CF₃ group occupies the more spacious equatorial position.

-

The Anomeric Effect: A powerful stereoelectronic phenomenon, the anomeric effect, describes a stabilizing interaction between the lone pair of electrons on a heteroatom (in this case, the piperidine nitrogen) and the antibonding orbital (σ*) of an adjacent C-X bond, where X is an electronegative substituent. This interaction is maximized when the lone pair and the C-X bond are anti-periplanar (180° apart). In the piperidine chair conformation, this optimal alignment occurs when the nitrogen lone pair is axial and the C2-substituent is also axial . A computational study of this compound shows the most pronounced evidence of this anomeric effect, expressed as hyperconjugative delocalization of the nitrogen lone pair, in structures where the CF₃ group is in the axial position.[3]

The Predicted Equilibrium: An Axial Penalty

While the anomeric effect provides significant stabilization for the axial conformer, the steric bulk of the CF₃ group imposes a substantial penalty. High-level computational studies have been performed to dissect this balance. A detailed computational investigation using various levels of theory (including CCSD(T) and DFT methods) explored the relative energies of the different conformers of this compound.[3]

The study found that while the anomeric effect (n → σ* delocalization) is indeed strongest in the axial conformer, the steric penalty associated with the bulky CF₃ group is significant. This leads to a complex energetic landscape where the equatorial conformer is ultimately predicted to be the global minimum, albeit with a relatively small energy difference between the low-energy conformers. This suggests that both axial and equatorial conformers could be substantially populated in solution at room temperature.[3]

| Conformer | Key Stabilizing/Destabilizing Factors | Predicted Relative Energy (kcal/mol) |

| Equatorial CF₃ | Minimized steric hindrance (avoids 1,3-diaxial interactions). | 0.00 (Global Minimum) |

| Axial CF₃ | Maximized anomeric effect (n(N) → σ*(C-CF₃) hyperconjugation). Significant steric penalty. | ~0.5 - 1.5 (Varies with computational model) |

Table 1: Summary of the predicted conformational preferences for this compound based on computational analysis. Energy values are illustrative of the findings in the cited literature.[3]

Methodologies for Conformational Elucidation

Determining the precise conformational equilibrium of this compound requires a combination of computational modeling and rigorous experimental validation.

Computational Chemistry Workflow

Computational analysis is the first step in understanding the conformational preferences. It provides a theoretical framework and predicts the relative energies of different conformers.

Caption: Workflow for computational conformational analysis.[4]

Protocol: Computational Conformational Analysis

-

Structure Generation: Build initial 3D structures for the axial and equatorial chair conformers of this compound.

-

Geometry Optimization: Perform a full geometry optimization on each conformer using a suitable level of theory, such as Density Functional Theory (DFT) with a basis set like B3LYP-D3BJ/DZVP, to find the local energy minima.[4]

-

Frequency Calculation: Perform a vibrational frequency calculation to confirm that the optimized structures are true minima (no imaginary frequencies) and to obtain thermodynamic data (e.g., Gibbs free energy).

-

Natural Bond Orbital (NBO) Analysis: To quantify the anomeric effect, perform an NBO analysis on the optimized structures. This calculates the stabilization energy (E(2)) associated with the hyperconjugative interaction between the nitrogen lone pair (donor) and the antibonding C-C or C-F orbitals (acceptor).[5][6]

-

Data Interpretation: Compare the Gibbs free energies of the conformers to predict the equilibrium population. Analyze key geometric parameters (bond lengths, dihedral angles) and NBO results to understand the underlying stereoelectronic effects.

NMR Spectroscopy

NMR spectroscopy is the most powerful solution-state technique for determining molecular conformation. For fluorinated compounds, both ¹H and ¹⁹F NMR are invaluable. The key parameters are the vicinal (three-bond) coupling constants (³J), whose magnitudes are related to the dihedral angle between the coupled nuclei via the Karplus equation.

-

¹H-¹H Coupling (³JHH): The coupling between the proton at C2 and the axial and equatorial protons at C3 is highly informative. A large coupling constant (typically 8-12 Hz) indicates a dihedral angle of ~180°, characteristic of an axial-axial relationship. Small coupling constants (1-5 Hz) suggest axial-equatorial or equatorial-equatorial relationships (~60°).[7]

-

¹⁹F-¹H Coupling (³JFH): Similarly, the coupling between the fluorine atoms of the CF₃ group and protons on C3 can provide conformational insights.

| Coupling Type | Dihedral Angle | Typical ³J Value (Hz) | Implication for C2-Substituent |

| H2(ax) - H3(ax) | ~180° | 8 - 12 Hz | Substituent is Equatorial |

| H2(eq) - H3(ax) | ~60° | 2 - 5 Hz | Substituent is Axial |

| H2(eq) - H3(eq) | ~60° | 2 - 5 Hz | Substituent is Axial |

Table 2: Typical proton-proton coupling constants (³JHH) used to determine substituent orientation in a piperidine chair conformation.

Protocol: NMR Conformational Analysis

-

Sample Preparation: Dissolve a purified sample of this compound or its derivative in a suitable deuterated solvent (e.g., CDCl₃, MeOD, or D₂O for salts) in a clean NMR tube.

-

Data Acquisition: Acquire high-resolution 1D ¹H and ¹⁹F NMR spectra. Additionally, acquire 2D correlation spectra, such as COSY (¹H-¹H) and HSQC (¹H-¹³C), to unambiguously assign all proton and carbon signals.

-

Coupling Constant Measurement: Analyze the multiplicity of the signal for the proton at C2. Carefully measure the ³JHH coupling constants between H2 and the two protons at C3 from the 1D ¹H spectrum.

-

Conformer Population Analysis:

-

If the ring inversion is slow on the NMR timescale (at low temperature), separate signals for both conformers may be observed, allowing for direct integration and determination of the population ratio.

-

If ring inversion is fast (at room temperature), an averaged spectrum is observed. The observed coupling constant (Jobs) is a weighted average of the coupling constants for the axial (Jax) and equatorial (Jeq) conformers: Jobs = Xax * Jax + Xeq * Jeq, where X is the mole fraction of each conformer. By using theoretical values for Jax and Jeq, the equilibrium constant can be estimated.

-

-

Advanced Experiments: For complex cases, 1D ¹⁹F-¹H heteronuclear NOE (HOESY) experiments can be used to measure through-space proximities, providing definitive evidence for axial or equatorial orientations.[8]

Single-Crystal X-ray Crystallography

X-ray crystallography provides an unambiguous determination of the molecular structure in the solid state.[9][10] While solution-phase and solid-state conformations can differ, a crystal structure provides definitive proof of a stable, low-energy conformation and precise geometric data (bond lengths, angles).

Caption: Experimental workflow for single-crystal X-ray analysis.[11]

Protocol: Single-Crystal X-ray Crystallography

-

Crystal Growth (Rate-Limiting Step): Grow single crystals of the compound suitable for diffraction (typically >0.1 mm in all dimensions). This is often achieved by slow evaporation of a solvent from a saturated solution, or by vapor/liquid diffusion techniques.[11][12]

-

Solvent Screening: Test a variety of solvents (e.g., hexane, ethyl acetate, methanol, dichloromethane) and solvent/anti-solvent pairs.

-

Setup: Filter the saturated solution into a clean vial. For slow evaporation, cover the vial with a perforated cap. For vapor diffusion, place this vial inside a sealed larger jar containing a more volatile anti-solvent.

-

Incubation: Store the setup in a vibration-free environment at a constant temperature for several days to weeks.

-

-

Data Collection: Mount a high-quality crystal on a goniometer in a single-crystal X-ray diffractometer. The crystal is cooled (typically to 100 K) to minimize thermal motion and irradiated with a monochromatic X-ray beam. Diffraction data (intensities and positions of reflections) are collected as the crystal is rotated.[13]

-

Structure Solution and Refinement: The collected diffraction pattern is used to calculate an electron density map of the crystal's unit cell. The atomic positions are determined from this map (structure solution). These positions are then refined against the experimental data to generate the final, highly accurate molecular structure (structure refinement).

Implications for Drug Design and Development

Understanding and controlling the conformation of the this compound moiety is not merely an academic exercise; it has profound implications for rational drug design.

-

Pharmacophore Rigidity: The ability of the CF₃ group to influence the conformational equilibrium can be used to "lock" the piperidine ring into a desired shape. This pre-organizes the other substituents on the ring into specific 3D vectors, potentially increasing binding affinity and selectivity for the target protein by reducing the entropic penalty of binding.[14]

-

Modulation of pKa: The strong electron-withdrawing nature of the CF₃ group lowers the basicity (pKa) of the piperidine nitrogen. The magnitude of this effect can be subtly different between the axial and equatorial conformers due to through-space electrostatic interactions and differences in hyperconjugation.[15][16] This fine-tuning of pKa is critical for optimizing drug absorption, distribution, and target engagement.

-

Vectorial Display of Substituents: The choice between an axial or equatorial CF₃ group directly impacts the orientation of other substituents. For example, a substituent at C4 will have a very different spatial relationship to the nitrogen lone pair and the C2-CF₃ group depending on the ring's conformation. This can be exploited to avoid steric clashes in a binding pocket or to form a crucial hydrogen bond. The work by Glorius and colleagues on other fluorinated piperidines has shown that solvation and solvent polarity also play a major role, allowing for further tuning of conformational behavior.[15][17][18]

By strategically designing molecules that favor a specific conformation, medicinal chemists can enhance potency, improve selectivity, and engineer better pharmacokinetic profiles, ultimately increasing the likelihood of developing a successful therapeutic agent.

Conclusion

The conformational analysis of this compound reveals a sophisticated interplay of steric and stereoelectronic effects. While the steric bulk of the trifluoromethyl group creates a strong preference for the equatorial position, a stabilizing anomeric effect provides a compelling counter-argument for the axial conformer. High-level computational models suggest that the equatorial conformer is slightly lower in energy, but the small energy difference implies that both conformers are likely accessible in solution. The definitive determination of this equilibrium relies on a synergistic approach, using computational predictions to guide targeted experimental validation through advanced NMR spectroscopy and single-crystal X-ray crystallography. For drug development professionals, the ability to understand and manipulate this conformational balance is a powerful tool for designing next-generation therapeutics with precisely controlled three-dimensional structures.

References

- Nairoukh, Z., Strieth-Kalthoff, F., Bergander, K., & Glorius, F. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry – A European Journal, 26(28), 6141–6146.

- The conformational preferences of fluorinated piperidine derivatives... ResearchGate.

- Nairoukh, Z., Strieth-Kalthoff, F., Bergander, K., & Glorius, F. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry – A European Journal.

- Nairoukh, Z., Strieth-Kalthoff, F., Bergander, K., & Glorius, F. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. ResearchGate.

- Nairoukh, Z., Strieth-Kalthoff, F., Bergander, K., & Glorius, F. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. PubMed.

- Nairoukh, Z., Strieth-Kalthoff, F., Bergander, K., & Glorius, F. (2020). Corrigendum: Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry – A European Journal, 26(40), 8681.

- Byrd, C. M., & Wu, J. I. (2015). Anomeric effects in fluoro and trifluoromethyl piperidines: A computational study of conformational preferences and hydration. ResearchGate.

- Freitas, M. P. (2014). The anomeric effect on the basis of natural bond orbital analysis. Organic & Biomolecular Chemistry, 12(20), 3252–3261.

- Fluorinated piperidines prefer the axial conformation, due to stabilising C-F … N + interactions. ResearchGate.

- Tavasli, M., O'Hagan, D., Pearson, C., & Slawin, A. M. Z. (2012). Conformational analysis of fluorinated pyrrolidines using 19F-1H scalar couplings and heteronuclear NOEs. Chemistry – A European Journal, 18(41), 13133–13141.

- LordMorio. (2016). NMR: relating coupling constants and major product. Reddit.

- X-ray Crystallography. (2023). Chemistry LibreTexts.

- Abraham, R. J., & Rossetti, Z. L. (1973). Conformational analysis. Part 16. Conformational free energies in substituted piperidines and piperidinium salts. Journal of the Chemical Society, Perkin Transactions 2, (5), 582-587.

- Guss, J. M. (2007). X-Ray Crystallography of Chemical Compounds. The Protein Journal, 26(7-8), 447–453.

- X-ray crystallography. Wikipedia.

- Computational Chemistry, Molecular Mechanics, Relative Conformational Energies In. St. Olaf College.

- Zhang, M., et al. (2022). Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties and Binding Interactions. ACS Omega, 7(10), 8573–8582.

- Structure of trifluoromethyl piperidine derivative. ResearchGate.

- Gholami, M., & Ghiasi, R. (2016). Study of Influence of Anomeric Effect on Conformational Preferences using hybrid density functional theory (DFT) and natural bond orbital (NBO) population analysis. Revue Roumaine de Chimie, 61(4), 281-289.

- X-ray Diffraction Protocols and Methods. Springer Nature Experiments.

- Kwan, E. E. (2012). Lecture 3: Coupling Constants. Harvard University.

- Axial Equatorial NMR graph difference. (2019). Chemistry Stack Exchange.

- Al-Hourani, B. J. (2024). DFT study, and natural bond orbital (NBO) population analysis of 2-(2-Hydroxyphenyl)-1-azaazulene tautomers and their mercapto analouges. Scientific Reports, 14(1), 3.

- Tresadern, G., et al. (2022). Collaborative assessment of molecular geometries and energies from the Open Force Field Initiative. ChemRxiv.

- 5.2 Chemical Shift. MRI Questions.

- Cramer, C. J. (2014). CompChem.02.01 The Potential Energy Surface — Preamble to the Basic Force Field Part I. University of Minnesota.

- Towards the synthesis of a 2-deoxy-2-fluoro-d-mannose building block and characterisation of an unusual 2-S-phenyl anomeric pyri. ePrints Soton.

Sources

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. chemrxiv.org [chemrxiv.org]

- 5. The anomeric effect on the basis of natural bond orbital analysis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. revroum.lew.ro [revroum.lew.ro]

- 7. reddit.com [reddit.com]

- 8. Conformational analysis of fluorinated pyrrolidines using 19F-1H scalar couplings and heteronuclear NOEs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. X-ray Diffraction Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]

- 16. d-nb.info [d-nb.info]

- 17. researchgate.net [researchgate.net]

- 18. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: The Strategic Importance of the Trifluoromethyl Group in Piperidine Scaffolds

An In-depth Technical Guide to 2-(Trifluoromethyl)piperidine: Synthesis, Properties, and Applications

The piperidine ring is one of the most ubiquitous heterocyclic scaffolds found in natural products and pharmaceuticals, serving as a cornerstone in modern drug design.[1][2] Its conformational flexibility and basic nitrogen atom allow for critical interactions with a multitude of biological targets. The strategic incorporation of a trifluoromethyl (-CF₃) group, particularly at the C2 position, imparts a unique and highly desirable set of physicochemical properties to the piperidine core. This substitution is a well-established strategy in medicinal chemistry to enhance metabolic stability, lipophilicity, and binding affinity, ultimately improving the pharmacokinetic and pharmacodynamic profile of drug candidates.[1][3][4]

The electron-withdrawing nature of the -CF₃ group significantly alters the basicity of the piperidine nitrogen, while its steric bulk can enforce specific conformations. Furthermore, the -CF₃ group can increase a molecule's lipophilicity, which can improve cell membrane permeability, and enhance metabolic stability by shielding adjacent positions from oxidative degradation by metabolic enzymes.[3][4] This guide provides a comprehensive technical overview of this compound, covering its nomenclature, physicochemical properties, synthesis methodologies, and critical role as a building block in the development of next-generation therapeutics and agrochemicals.

Part 1: Nomenclature and CAS Registry Information

Precise identification of chemical compounds is critical for research, development, and regulatory compliance. This compound exists as a racemic mixture and as two distinct enantiomers, (R) and (S), each with a unique CAS Registry Number. The hydrochloride salt forms are also common for improving handling and solubility.

The International Union of Pure and Applied Chemistry (IUPAC) name for the parent structure is This compound .

Common synonyms include:

Data Presentation: Isomers and CAS Numbers

The following table summarizes the key identifiers for the racemic mixture, its enantiomers, and their common salt forms.

| Compound Name | Stereochemistry | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | Racemic | 154630-93-0[5][9] | C₆H₁₀F₃N | 153.15[9] |

| (R)-2-(Trifluoromethyl)piperidine | R-enantiomer | 1212734-83-2[10][11][12] | C₆H₁₀F₃N | 153.15[10][12] |

| (S)-2-(Trifluoromethyl)piperidine | S-enantiomer | 154727-51-2[13][14] | C₆H₁₀F₃N | 153.15[13][14] |

| This compound HCl | Racemic Salt | 627533-08-8[7][8] | C₆H₁₁ClF₃N | 189.61[3][15] |

| (S)-2-Trifluoromethylpiperidine HCl | S-enantiomer Salt | 1389320-24-4[3] | C₆H₁₁ClF₃N | 189.61[3] |

Part 2: Physicochemical and Spectroscopic Properties

The physical properties of this compound are influenced by the strong C-F bonds and the overall polarity of the molecule. It is typically a liquid at room temperature with a characteristic boiling point.

Data Presentation: Physicochemical Properties

| Property | Racemic | (R)-enantiomer | (S)-enantiomer | Source(s) |

| Appearance | Liquid | Colorless to yellow to brown liquid | Liquid | [5][9][10] |

| Density (at 25 °C) | 1.126 g/mL | 1.170 g/mL | 1.161 g/mL | [9][10][14] |

| Boiling Point | 122-124 °C | 80 °C | 80 °C (at 200 Torr) | [6][10][13] |

| Refractive Index (n20/D) | 1.390 | 1.390 | 1.391 | [9][10][14] |

| Flash Point | 27.8 °C | 27.8 °C | 26.1 °C | [9][12][14] |

Spectroscopic Characterization

Full characterization of this compound and its derivatives relies on a suite of spectroscopic techniques.

-

NMR Spectroscopy : ¹H and ¹³C NMR are used to confirm the piperidine ring structure and substitution pattern. Critically, ¹⁹F NMR provides a definitive signal for the presence and electronic environment of the trifluoromethyl group.[3]

-

Mass Spectrometry : Provides accurate mass data for molecular formula confirmation.

-

Chiral HPLC : Utilized to determine the enantiomeric purity (ee%) of the (R) and (S) isomers, often using specialized columns like Chiralpak.[3]

-

X-ray Crystallography : When applicable (typically for solid derivatives or salts), this technique can be used to unambiguously determine the absolute stereochemistry.[3]

Part 3: Synthesis Methodologies

The synthesis of this compound can be achieved through several routes, with the choice of method often depending on the availability of starting materials, desired scale, and stereochemical requirements.

Key Synthetic Strategies

-

Hydrogenation of 2-Trifluoromethylpyridine : This is one of the most direct and common methods, utilizing the commercially available pyridine precursor. The aromatic ring is reduced under hydrogen pressure using a metal catalyst.[4]

-

From Pipecolic Acid : The first reported synthesis involved the treatment of a pipecolic acid salt with sulfur tetrafluoride (SF₄). However, this method suffers from very low yields (around 9.6%) and harsh reaction conditions.[4]

-

Cyclization of Linear Amines : Intramolecular cyclization reactions, such as the silyl-aza-Prins reaction, can be employed to construct the piperidine ring with the trifluoromethyl group already in place.[4]

Experimental Protocol: Catalytic Hydrogenation of 2-Trifluoromethylpyridine

This protocol is a self-validating system as the reaction progress can be monitored by the cessation of hydrogen uptake, and the product can be readily verified by standard analytical techniques.

Causality : The choice of a heterogeneous catalyst like Palladium on Carbon (Pd/C) or a Rhodium-based catalyst is crucial for effectively reducing the pyridine ring without cleaving the C-F bonds of the trifluoromethyl group.[4] The acidic conditions (e.g., using HCl or H₂SO₄) protonate the pyridine nitrogen, which activates the ring towards reduction and helps prevent catalyst poisoning.

Step-by-Step Methodology:

-

Reactor Setup : A high-pressure hydrogenation vessel (Parr shaker or similar autoclave) is charged with 2-trifluoromethylpyridine (1.0 eq) and a suitable solvent such as methanol or acetic acid.

-

Catalyst Addition : A catalytic amount of a hydrogenation catalyst (e.g., 5-10 mol% of Pd/C or Rh/C) is carefully added to the mixture.

-

Acidification : An acid (e.g., concentrated HCl or H₂SO₄, 1.0-1.2 eq) is added to the reaction mixture.

-

Hydrogenation : The vessel is sealed, purged with nitrogen, and then pressurized with hydrogen gas (typically 50-500 psi, depending on the catalyst and substrate). The reaction is then heated (e.g., to 50-80 °C) and agitated.

-

Monitoring : The reaction is monitored by observing the drop in hydrogen pressure. Once the pressure stabilizes, the reaction is considered complete.

-

Workup : The reactor is cooled, and the pressure is carefully vented. The reaction mixture is filtered through a pad of celite to remove the solid catalyst.

-

Isolation : The solvent is removed from the filtrate under reduced pressure. The resulting residue is then neutralized with a base (e.g., NaOH solution) and extracted with an organic solvent (e.g., diethyl ether or dichloromethane). The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude this compound.

-

Purification : The crude product can be purified by distillation under reduced pressure to yield the final product.

Mandatory Visualization: Synthesis Workflow

Caption: Catalytic hydrogenation of 2-trifluoromethylpyridine.

Part 4: Applications in Research and Drug Development

This compound is a valuable chiral building block for synthesizing more complex molecules.[3] Its derivatives are essential intermediates in the development of pharmaceuticals and agrochemicals.[10][11]

Expertise & Experience : The incorporation of this moiety is a deliberate design choice aimed at overcoming common drug development hurdles. The -CF₃ group acts as a bioisostere for other groups (like methyl or chloro) but provides superior metabolic stability.[4] This is because the high strength of the C-F bond makes it resistant to oxidative metabolism by cytochrome P450 enzymes, a primary pathway for drug clearance. This often leads to an extended in-vivo half-life and improved bioavailability.

Key Application Areas :

-

Pharmaceuticals : It serves as a key intermediate in the synthesis of drugs, particularly those targeting neurological disorders.[10] The piperidine scaffold is adept at interacting with central nervous system (CNS) receptors, and the trifluoromethyl group can enhance blood-brain barrier penetration.[3]

-

Agrochemicals : The enhanced stability and lipophilicity are also advantageous in agrochemical formulations, contributing to the creation of more effective and persistent pesticides and herbicides.[10][11]

-

Organic Synthesis : Researchers use it as a versatile building block to create diverse chemical libraries for screening against various biological targets.[3][10] The nitrogen atom can be readily functionalized to introduce additional diversity.

Mandatory Visualization: Structure-Property Relationship

Caption: Impact of structural features on pharmacokinetic properties.

Conclusion

This compound is more than just a fluorinated heterocycle; it is a strategically vital building block in modern chemical and pharmaceutical science. Its unique combination of a conformationally relevant piperidine core and the powerful electronic and steric effects of the trifluoromethyl group provides a reliable platform for enhancing the druglike properties of bioactive molecules. From direct synthesis via hydrogenation to its application in CNS-active agents, this compound demonstrates the profound impact that targeted fluorination can have on molecular design, making it an indispensable tool for researchers, scientists, and drug development professionals.

References

- MDPI. (2022). Synthesis of Substituted α-Trifluoromethyl Piperidinic Derivatives.

- LookChem. (n.d.). Cas 627533-08-8, this compound hydrochloride.

- ResearchGate. (n.d.). Synthesis of 2-trifluoromethyl piperidine from pipecolic acid.

- ScienceOpen. (n.d.). Synthesis of 2-trifluoromethylated piperidines and azepanes.

- Anan-cloud. (n.d.). This compound.

- ResearchGate. (n.d.). Synthetic route for the synthesis of trifluoromethyl containing piperidines.

- ResearchGate. (n.d.). Structure of trifluoromethyl piperidine derivative.

Sources

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. ()-2-(TRIFLUOROMETHYL)PIPERIDINE | 154630-93-0 [chemicalbook.com]

- 7. lookchem.com [lookchem.com]

- 8. This compound hydrochloride | 627533-08-8 [chemicalbook.com]

- 9. This compound 97 154630-93-0 [sigmaaldrich.com]

- 10. chemimpex.com [chemimpex.com]

- 11. chemimpex.com [chemimpex.com]

- 12. (R)-2-(Trifluoromethyl)piperidine 97 1212734-83-2 [sigmaaldrich.com]

- 13. (S)-2-(Trifluoromethyl)piperidine, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 14. (S)-2-(Trifluoromethyl)piperidine 97 154727-51-2 [sigmaaldrich.com]

- 15. (±)-2-(三氟甲基)哌啶 盐酸盐 ≥96.0% | Sigma-Aldrich [sigmaaldrich.com]

Preliminary Biological Screening of 2-(Trifluoromethyl)piperidine Analogs

An In-Depth Technical Guide:

Introduction: The Strategic Value of the 2-(Trifluoromethyl)piperidine Scaffold

The piperidine ring is a cornerstone of medicinal chemistry, recognized as a privileged scaffold in a multitude of clinically approved drugs, particularly those targeting the central nervous system (CNS) and cancer.[1][2] Its prevalence stems from its ability to confer favorable physicochemical properties, including modulating solubility and providing a three-dimensional vector for substituent placement.[1][3] The strategic incorporation of a trifluoromethyl (CF₃) group at the 2-position introduces a unique and powerful set of characteristics. The CF₃ group is a potent electron-withdrawing moiety that can significantly alter the pKa of the piperidine nitrogen, influencing its charge state at physiological pH. Furthermore, it often enhances metabolic stability by blocking sites of oxidative metabolism and increases lipophilicity, which can improve membrane permeability and blood-brain barrier penetration.[4][5][6][7]

This guide provides a comprehensive framework for the preliminary biological screening of novel this compound analogs. As a Senior Application Scientist, my objective is not merely to list protocols but to provide a logical, field-proven screening cascade that enables researchers to efficiently identify promising lead compounds, understand their initial safety profiles, and elucidate their mechanisms of action. We will proceed from foundational assays that establish a baseline of activity and safety to more complex, target-oriented investigations.

Part 1: Foundational Screening - Establishing a Bioactivity Baseline

The initial phase of any screening campaign is designed to be broad, cost-effective, and efficient. The goal is to quickly eliminate compounds with undesirable properties (e.g., overt cytotoxicity) and to gain a preliminary understanding of the druglike characteristics of the library.

In Silico ADMET & Physicochemical Profiling

Before committing to expensive and time-consuming wet lab experiments, a robust in silico assessment is invaluable. Computational tools can predict key Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) parameters, providing an early filter for compounds with a low probability of success.[8][9]

Key Predicted Parameters:

-

Lipinski's Rule of Five: Assesses general drug-likeness. Most tools will flag violations.[8]

-

Topological Polar Surface Area (TPSA): A predictor of cell permeability.

-

LogP/LogD: Measures lipophilicity, which influences solubility and permeability.[3] The CF₃ group is known to increase lipophilicity.[10][11]

-

Aqueous Solubility (logS): Critical for oral bioavailability.

-

Blood-Brain Barrier (BBB) Permeability: Essential for CNS-targeted analogs.

-

CYP450 Inhibition: Predicts potential for drug-drug interactions.[12]

Data Presentation: Predicted Physicochemical Properties

| Analog ID | MW ( g/mol ) | Predicted LogP | Predicted LogS | TPSA (Ų) | Lipinski Violations | Predicted BBB Permeant |

| TFMP-001 | 320.4 | 3.1 | -4.5 | 45.2 | 0 | Yes |

| TFMP-002 | 355.8 | 3.8 | -5.2 | 55.6 | 0 | Yes |

| TFMP-003 | 410.3 | 4.5 | -6.1 | 60.1 | 0 | Borderline |

| TFMP-004 | 525.6 | 5.5 | -7.0 | 85.4 | 2 (MW > 500, LogP > 5) | No |

Causality Insight: Analogs like TFMP-004, which violate multiple Lipinski rules, would be flagged for de-prioritization. The increasing LogP and decreasing solubility with added functionality are common trends that must be carefully balanced during lead optimization.

Foundational Cytotoxicity Assessment

A critical first step is to assess general cytotoxicity to identify compounds that are non-specifically toxic and to establish a safe concentration range for subsequent, more sensitive biological assays.[13][14][15] The MTT assay is a widely used, cost-effective colorimetric method for this purpose.[16][17]

Experimental Protocol: MTT Cytotoxicity Assay

-

Cell Culture & Seeding:

-

Culture a relevant cell line (e.g., HEK293 for general toxicity, or a cancer cell line like MCF-7 if oncology is the target) in appropriate media.[16]

-

Trypsinize and count cells, then seed them into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of media.

-

Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the this compound analogs in complete culture medium. A typical starting concentration is 100 µM.

-

Remove the old medium from the wells and add 100 µL of the diluted compounds. Include a vehicle control (e.g., medium with <0.5% DMSO) and a positive control for cytotoxicity (e.g., Doxorubicin).[14]

-

Incubate the plate for a desired exposure time, typically 48 or 72 hours.[13]

-

-

MTT Addition and Incubation:

-

Solubilization and Measurement:

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[14]

-

Shake the plate for 5-10 minutes to ensure complete solubilization.

-

Measure the absorbance at 540-570 nm using a microplate reader.

-

-

Data Analysis:

Trustworthiness: This protocol is self-validating through the inclusion of both positive (Doxorubicin) and negative (vehicle) controls. A high signal in the vehicle wells and a low signal in the positive control wells confirm the assay is performing correctly.

Part 2: Target-Based and Phenotypic Screening

With baseline toxicity and physicochemical properties established, the screening process can advance to interrogating specific biological targets or cellular systems. The choice of assays should be guided by the therapeutic hypothesis for the compound library. Given the prevalence of the piperidine scaffold in CNS drugs, we will focus on relevant targets in this domain.[1]

Screening Against G-Protein Coupled Receptors (GPCRs)

GPCRs are the largest family of membrane receptors and a major target class for pharmaceuticals.[18][19] A two-tiered approach involving an initial binding assay followed by a functional assay is highly effective.

Workflow: GPCR Screening

Caption: A tiered workflow for GPCR screening.

Experimental Protocol: Radioligand Competition Binding Assay (Example: Sigma-1 Receptor)

The Sigma-1 receptor (S1R) is a relevant CNS target for which piperidine derivatives have shown affinity.[20] This protocol determines a compound's ability to displace a known radioligand.[21]

-

Membrane Preparation:

-

Use commercially available cell membranes expressing the target receptor (e.g., S1R) or prepare them from tissues known to have high expression (e.g., guinea pig liver).[21]

-

Resuspend membranes in an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 8.0).

-

-

Assay Setup (96-well plate):

-

Total Binding: Add assay buffer, radioligand (e.g., [³H]-(+)-pentazocine at its K_d concentration), and membrane preparation.

-

Non-Specific Binding (NSB): Add assay buffer, radioligand, a high concentration of an unlabeled competitor (e.g., 10 µM Haloperidol), and membrane preparation.

-